

developing 3-Methyl-4-morpholinoaniline derivatives with improved potency

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Compound of Interest

Compound Name: 3-Methyl-4-morpholinoaniline

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Application Notes & Protocols

Topic: A Senior Application Scientist's Guide to Developing **3-Methyl-4-morpholinoaniline** Derivatives with Improved Potency

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Methyl-4-morpholinoaniline Scaffold

The **3-Methyl-4-morpholinoaniline** core is a recognized "privileged scaffold" in medicinal chemistry. Its intrinsic properties—combining a versatile synthetic handle (the aniline amine) with a moiety known to confer favorable pharmacokinetic characteristics (the morpholine ring)—make it an exceptional starting point for inhibitor design.^{[1][2]} The morpholine group, in particular, is frequently employed by medicinal chemists to enhance aqueous solubility, improve metabolic stability, and serve as a key interaction point with biological targets.^{[1][2][3]}

This scaffold is a cornerstone of numerous inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in human cancers.^{[4][5][6][7]} The development of potent and selective inhibitors against this pathway remains a high-priority goal in oncology.

This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and biological evaluation of novel **3-Methyl-4-morpholinoaniline** derivatives. Our objective is

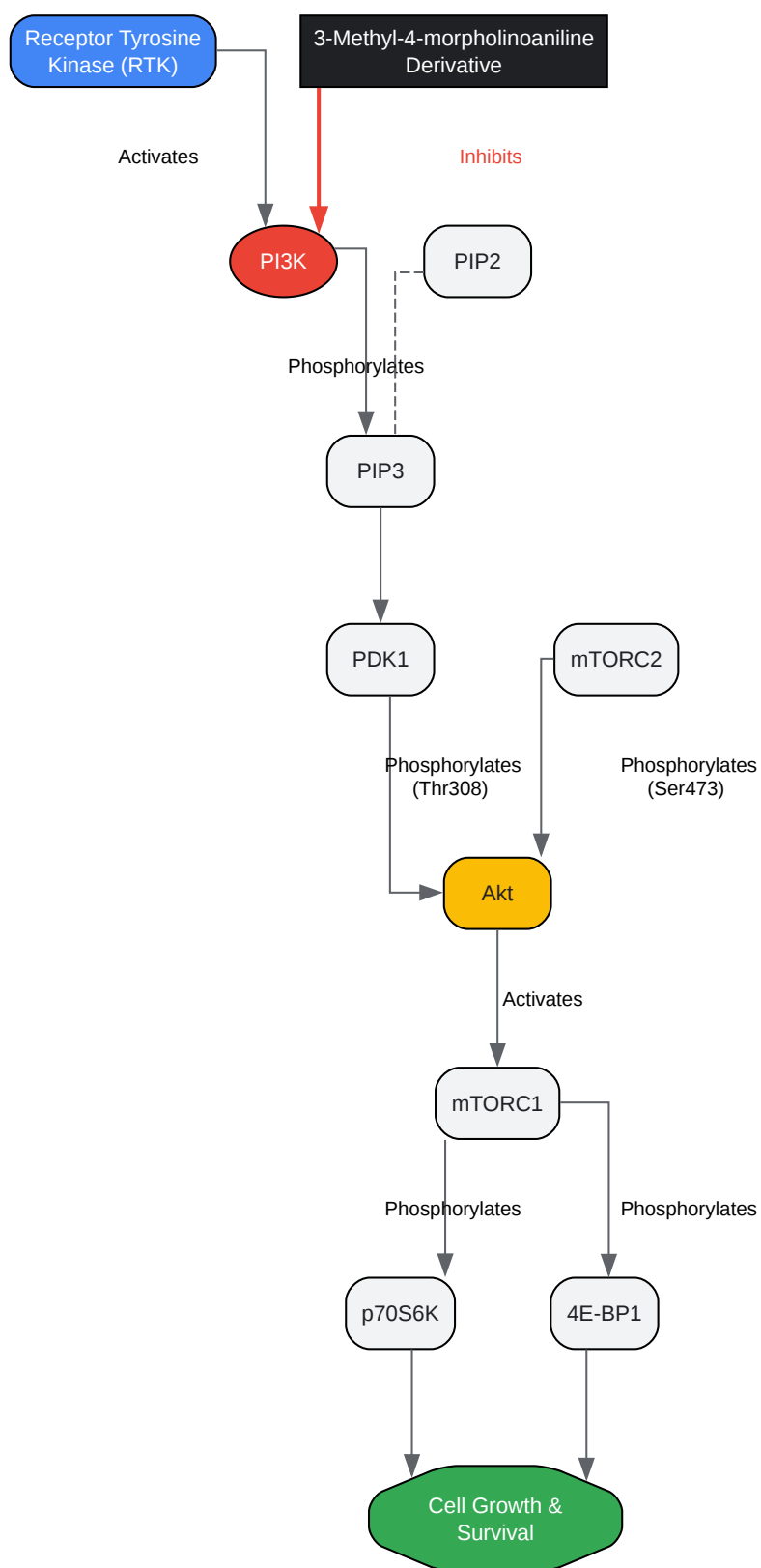
to move beyond simple protocols and instill a deep understanding of the causality behind each experimental step, enabling researchers to accelerate the development of next-generation kinase inhibitors with superior potency and drug-like properties.

Section 1: Rational Design and Structure-Activity Relationship (SAR) Strategy

The foundation of successful lead optimization is a robust understanding of the target and the key interactions that govern inhibitor binding. For the **3-Methyl-4-morpholinoaniline** scaffold, we will focus on the PI3K/Akt/mTOR pathway, a well-validated target for this chemical class.^[6]
^[7]

Target Pathway: The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.^[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.^[4] Inhibiting key kinases within this cascade, such as PI3K α or mTOR, can effectively shut down these pro-survival signals.

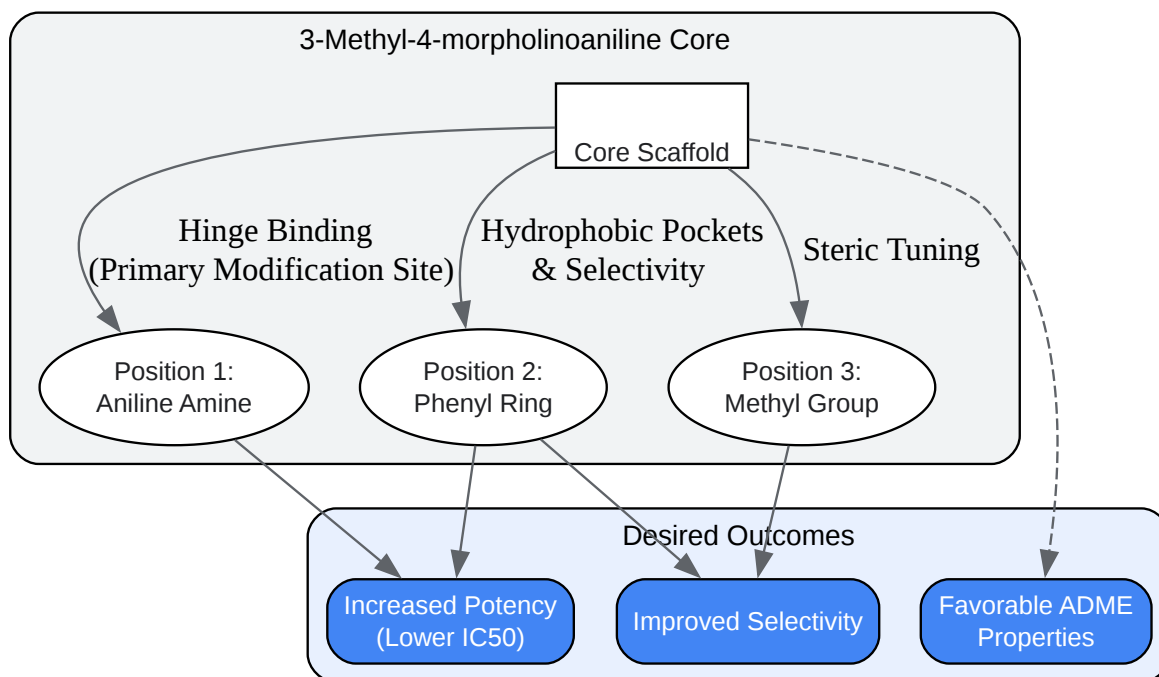


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Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Core Principles of SAR for the Scaffold

Improving potency requires systematic modification of the core structure to optimize interactions within the ATP-binding pocket of the target kinase. The following logical framework guides this process.



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Caption: Key modification points for SAR optimization of the scaffold.

- **Position 1 (Aniline Amine):** This is the primary vector for synthetic elaboration. It typically serves as a hydrogen bond donor to the "hinge region" of the kinase active site. Acylation or, more commonly, coupling with heterocyclic systems (e.g., quinolines, pyrimidines, triazines) is a proven strategy to extend into the ATP binding site and establish additional potency-driving interactions.[5][8]
- **Position 2 (Phenyl Ring):** Substituents on the aromatic ring can profoundly impact potency and selectivity. Small, lipophilic groups or halogens (e.g., fluorine) can occupy small hydrophobic pockets, increasing binding affinity.[9][10] The strategic placement of these

groups can also be used to avoid undesirable interactions with off-target kinases, thereby improving the selectivity profile.

- **Position 3 (Methyl Group):** The existing methyl group provides a steric and electronic starting point. Modifying this position (e.g., to H, CF₃, or ethyl) can fine-tune the compound's fit within the binding pocket and modulate its metabolic stability.

Section 2: Synthesis Protocols

The following protocols are robust, reproducible, and serve as a validated starting point for generating a library of derivatives.

Protocol 2.1: Synthesis of the Core Scaffold: 3-Methyl-4-morpholinoaniline

This two-step procedure involves a nucleophilic aromatic substitution (S_NAr) followed by a nitro group reduction.

Step A: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholine

- To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
- Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting yellow precipitate by vacuum filtration.
- Wash the solid with water and then a small amount of cold ethanol.
- Dry the product under vacuum to yield 4-(2-methyl-4-nitrophenyl)morpholine.

Step B: Reduction to 3-Methyl-4-morpholinoaniline

- Suspend the nitro-intermediate from Step A (1.0 eq) in ethanol (10 mL/mmol).

- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4.0-5.0 eq).
- Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor by TLC or LC-MS.
- Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH is ~8.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.

Protocol 2.2: Derivative Synthesis via Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of the core aniline with a heteroaryl chloride, a common strategy for building potent kinase inhibitors.

- To an oven-dried reaction vessel, add the **3-Methyl-4-morpholinoaniline** core (1.0 eq), the desired heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and Xantphos (0.10 eq).
- Purge the vessel with argon gas for 5 minutes.
- Add anhydrous 1,4-dioxane (5 mL/mmol) and cesium carbonate (Cs_2CO_3 , 2.0 eq).
- Heat the reaction to 100-110 °C and stir for 12-18 hours under an argon atmosphere.
- Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
- Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
- Wash the filtrate with water and brine, then dry over Na_2SO_4 .

- Concentrate the solvent and purify the crude product by silica gel chromatography or preparative HPLC to obtain the final derivative.

Section 3: In Vitro Biological Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. The workflow progresses from high-throughput biochemical assays to more complex, physiologically relevant cell-based assays.



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Caption: A logical workflow for in vitro biological evaluation.

Protocol 3.1: Biochemical Kinase Inhibition Assay (PI3K α) for IC₅₀ Determination

Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust method for kinase screening.^{[11][12]} The assay measures the production of PIP₃, the product of PI3K activity.

Materials:

- Recombinant human PI3K α enzyme
- PIP₂ substrate
- Biotinylated-PIP₃ tracer
- Europium-labeled anti-GST antibody (binds tagged kinase)
- Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

- ATP
- Test compounds dissolved in 100% DMSO

Procedure:

- **Compound Plating:** Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 μ M is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
- **Enzyme/Substrate Addition:** Prepare a master mix of PI3K α enzyme and PIP₂ substrate in assay buffer. Add this mix to all wells of the plate.
- **Initiate Reaction:** Prepare a solution of ATP in assay buffer at 2x the final desired concentration (often near the K_m for the enzyme). Add this solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
- **Stop & Detect:** Stop the reaction by adding EDTA. Prepare the detection mix containing the Biotinylated-PIP₃ tracer, Eu-anti-GST antibody, and SA-APC. Add this to all wells. Incubate for 60 minutes at room temperature to allow binding equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

Data Analysis:

- Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).
- **Normalize the data:** Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
- Plot the percent inhibition versus the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Compound ID	R ¹ Group	R ² Group	PI3K α IC ₅₀ (nM)
Lead-001	H	H	850
DEV-002	F	H	125
DEV-003	H	Pyrimidyl	45
DEV-004	F	Pyrimidyl	8.2

Table 1: Example data table for summarizing biochemical potency of derivatives.

Protocol 3.2: Cell-Based Apoptosis Assay by Annexin V Staining

Principle: Potent on-target inhibition of the PI3K pathway should induce apoptosis (programmed cell death) in cancer cells dependent on this pathway. This assay quantifies apoptotic cells using flow cytometry.^[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late-stage apoptotic cells with compromised membranes.^{[18][19]}

Materials:

- PIK3CA-mutant cancer cell line (e.g., MCF-7, HCT116)
- Complete cell culture medium
- Test compounds and positive control (e.g., known PI3K inhibitor)
- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Binding Buffer
- Flow Cytometer

Procedure:

- Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 60-70% confluency after 24 hours.
- Compound Treatment: Treat the cells with test compounds at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC₅₀) for 24-48 hours. Include a vehicle control (DMSO) and a positive control.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge.
- Washing: Wash the cell pellets twice with cold PBS.[\[19\]](#)
- Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately on a flow cytometer.
- Interpretation:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells

Section 4: Early ADME and Pharmacokinetic Profiling

Assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties early is critical to ensure that potent compounds have the potential to become effective drugs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) Poor ADME properties are a major cause of clinical trial failures.[\[21\]](#)

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drug-metabolizing enzymes in the liver.^[24] The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

Materials:

- Pooled Human Liver Microsomes (HLM)
- Phosphate Buffer (0.1 M, pH 7.4)
- NADPH regenerating system (or NADPH stock solution)
- Test compounds and a positive control with known metabolic liability (e.g., Verapamil)
- Acetonitrile with an internal standard for protein precipitation/extraction
- LC-MS/MS system

Procedure:

- **Incubation Preparation:** In a 96-well plate, pre-warm HLM and buffer to 37 °C.
- **Initiate Reaction:** Add the test compound (final concentration typically 1 µM) to the HLM/buffer mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
- **Time Points:** At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard. The t=0 sample is quenched immediately before adding NADPH.
- **Sample Processing:** Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
- **LC-MS/MS Analysis:** Analyze the samples to quantify the remaining parent compound concentration at each time point by comparing its peak area to that of the internal standard.
- **Data Analysis:** Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is determined by linear regression. The in vitro half-life ($t_{1/2}$) is

calculated as: $t_{1/2} = 0.693 / k$.

Compound ID	PI3K α IC ₅₀ (nM)	HLM $t_{1/2}$ (min)
Lead-001	850	15
DEV-004	8.2	>60
DEV-005	15.1	42

Table 2: Example multi-parameter data for lead selection, combining potency and metabolic stability.

Conclusion and Forward Look

This guide outlines a systematic and integrated strategy for advancing the **3-Methyl-4-morpholinoaniline** scaffold from a conceptual starting point to a well-characterized lead series. By coupling rational, SAR-driven design with robust protocols for synthesis and a multi-tiered biological evaluation cascade, researchers can efficiently identify derivatives with enhanced potency. The crucial, early integration of ADME profiling ensures that optimization efforts are focused on compounds that not only possess high potency but also exhibit favorable drug-like properties. The lead compounds identified through this workflow are strong candidates for further optimization, selectivity profiling, and eventual progression into in vivo efficacy studies.

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